7-Chloro-6-methoxy-2-methylquinolin-4-ol
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Overview
Description
7-Chloro-6-methoxy-2-methylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.65 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxy-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anilines and aldehydes, followed by cyclization and functionalization steps . Transition-metal catalyzed reactions, such as those involving palladium or copper, are often employed to facilitate the formation of the quinoline scaffold .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxy-2-methylquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and acetic acid or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
7-Chloro-6-methoxy-2-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoline derivatives generally exert their effects by:
Inhibiting enzymes: Such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Interacting with cellular pathways: Affecting processes like cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-methylquinoline
- 6-Chloro-2-methylquinolin-4-ol
- 4-Chloro-7-methoxy-2-methylquinoline
Uniqueness
7-Chloro-6-methoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
7-chloro-6-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-10(14)7-4-11(15-2)8(12)5-9(7)13-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
BGPIRHNVGXSUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC(=C(C=C2N1)Cl)OC |
Origin of Product |
United States |
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